molecular formula C10H7ClN2O B3024802 (4-chlorophenyl)(1H-imidazol-2-yl)methanone CAS No. 62457-94-7

(4-chlorophenyl)(1H-imidazol-2-yl)methanone

Cat. No. B3024802
CAS RN: 62457-94-7
M. Wt: 206.63 g/mol
InChI Key: DRMOGKAKDDNQDD-UHFFFAOYSA-N
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Description

“(4-chlorophenyl)(1H-imidazol-2-yl)methanone” is a chemical compound with the linear formula C10H7ClN2O . It has a molecular weight of 206.63 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(4-chlorophenyl)(1H-imidazol-2-yl)methanone” is defined by its linear formula, C10H7ClN2O . The compound includes a chlorophenyl group, an imidazole group, and a methanone group.


Physical And Chemical Properties Analysis

“(4-chlorophenyl)(1H-imidazol-2-yl)methanone” is a solid at room temperature . It has a molecular weight of 206.63 .

Scientific Research Applications

Anti-Candida Properties

4-Chlorophenyl (1H-imidazol-2-yl)methanone has been identified as a promising anti-Candida agent. Jayasheela et al. (2018) conducted a comprehensive characterization of this compound, revealing its potential in treating Candida infections through molecular docking studies and binding energy calculations (Jayasheela et al., 2018).

Antibacterial Activities

Chandra et al. (2020) synthesized a series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones, among which variations exhibited significant antibacterial properties. This research suggests potential applications in developing new broad-spectrum antibiotics (Chandra et al., 2020).

Structural and Spectroscopic Analysis

Shahana and Yardily (2020) synthesized and characterized compounds including 4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone. Their research provided insights into the structural and spectroscopic properties of these compounds, which could be fundamental for further pharmacological development (Shahana & Yardily, 2020).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) studied a series of compounds including 1,3-oxazole clubbed with pyridyl-pyrazolines for their anticancer and antimicrobial properties. This study indicates the potential of these compounds in treating cancer and microbial infections (Katariya et al., 2021).

Synthesis and Characterization of Novel Poly(amide-ether)s

Ghaemy et al. (2013) synthesized and characterized new poly(amide-ether)s bearing imidazole pendants. These compounds exhibited interesting physical and optical properties, indicating their potential in material science applications (Ghaemy et al., 2013).

Corrosion Inhibition Properties

Fergachi et al. (2018) explored the use of a similar compound as a corrosion inhibitor for mild steel. Their study indicates the potential application of such compounds in industrial processes and materials protection (Fergachi et al., 2018).

Synthesis and Reactivity Studies

Pouzet et al. (1998) conducted a study on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards various nucleophiles. Such studies contribute to the understanding of the chemical behavior of these compounds in different environments (Pouzet et al., 1998).

Luminescence Switching Properties

Wen et al. (2021) designed and synthesized a molecule related to (4-chlorophenyl)(1H-imidazol-2-yl)methanone that demonstrates luminescence switching between delayed fluorescence and room-temperature phosphorescence. This research opens avenues for applications in optoelectronic devices (Wen et al., 2021).

Safety and Hazards

The safety information for “(4-chlorophenyl)(1H-imidazol-2-yl)methanone” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it should be handled with care.

properties

IUPAC Name

(4-chlorophenyl)-(1H-imidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMOGKAKDDNQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402890
Record name (4-Chlorophenyl)(1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)(1H-imidazol-2-yl)methanone

CAS RN

62457-94-7
Record name (4-Chlorophenyl)(1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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